Flurbiprofen acyl-|A-D-glucuronide-d3
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Overview
Description
Flurbiprofen acyl-|A-D-glucuronide-d3 is a stable isotope-labeled derivative of Flurbiprofen acyl-|A-D-glucuronide. It is a biochemical compound used primarily in research settings. The compound is a mixture of diastereomers and is often utilized in studies involving drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen acyl-|A-D-glucuronide-d3 involves the incorporation of deuterium atoms into the Flurbiprofen acyl-|A-D-glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Flurbiprofen acyl-|A-D-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with altered functional groups .
Scientific Research Applications
Flurbiprofen acyl-|A-D-glucuronide-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study reaction mechanisms and the effects of isotopic labeling on chemical reactions.
Biology: The compound is employed in metabolic studies to trace the pathways and transformations of drugs within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Flurbiprofen acyl-|A-D-glucuronide-d3 involves its interaction with specific molecular targets and pathways. As a derivative of Flurbiprofen, it retains similar pharmacological properties, including anti-inflammatory and analgesic effects. The compound exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen acyl-|A-D-glucuronide: The non-deuterated version of the compound.
Ibuprofen acyl-|A-D-glucuronide: A similar compound with a different parent drug.
Ketoprofen acyl-|A-D-glucuronide: Another related compound with similar pharmacological properties.
Uniqueness
Flurbiprofen acyl-|A-D-glucuronide-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research settings. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound’s metabolic pathways and interactions within biological systems. This feature distinguishes it from its non-deuterated counterparts and other similar compounds .
Properties
Molecular Formula |
C21H21FO8 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10?,15-,16-,17+,18-,21-/m0/s1/i1D3 |
InChI Key |
PLPQBSOCUVSKTP-ZPAHDOAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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